molecular formula C2H6Cl3KOPt B050731 2,2,2-Trichloroethylene platinum(II) CAS No. 123334-22-5

2,2,2-Trichloroethylene platinum(II)

Cat. No.: B050731
CAS No.: 123334-22-5
M. Wt: 386.6 g/mol
InChI Key: DCEGWIMEFFONKJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trichloro(ethylene)platinate(II) hydrate is a transition-metal alkene complex commonly known as Zeise′ s salt. It was first reported in the year 1930 and considered as a prototype for the classic Dewar-Chatt-Duncanson model.

Scientific Research Applications

Visible Light Active Platinum-ion-doped TiO2 Photocatalyst

Platinum-ion-doped TiO2 (Pt(ion)-TiO2) synthesized via a sol-gel method demonstrated high photocatalytic activities for the degradation of chlorinated organic compounds under visible light. The band gap of Pt(ion)-TiO2 was lower than that of undoped TiO2, enhancing its photocatalytic activities under UV irradiation as well. It was especially effective in degrading chlorinated organic substances like dichloroacetate and 4-chlorophenol through oxidative pathways and trichloroacetate via reductive pathways (Kim, Hwang, & Choi, 2005).

Platinum Functionalized Titania Nanotube Array Sensor for Trichloroethylene Detection

A sensor using platinum functionalized titania nanotubes exhibited a significant response to trichloroethylene (TCE) concentrations in water, ranging from 10 to 1000 ppm. This approach provides a promising avenue for detecting and monitoring TCE in aquatic environments (Jayamohan, Smith, Gale, Misra, & Mohanty, 2013).

Supramolecular Assembly and Superstructure Formation in Platinum(II) Complexes

Platinum(II) terpyridine complexes with tetraphenylethylene-modified alkynyl ligands have been engineered to exhibit aggregation-induced emission (AIE) properties. This advancement in molecular engineering enables the formation of various superstructures through Pt···Pt and/or π-π interactions, which can be potentially utilized in chemosensing materials for detecting microenvironment changes (Cheng, Yeung, & Yam, 2017).

Catalytic and Sensing Applications

Platinum Functionalized Titania Nanotube Array Sensor for Trichloroethylene Detection

The sensor made from platinum functionalized titania nanotubes demonstrated a good response to trichloroethylene concentrations, suggesting a potential application in monitoring and detecting environmental pollutants in water (Jayamohan, Smith, Gale, Misra, & Mohanty, 2013).

Platinum-Ceria Interaction in Hydrodechlorination of Trichloroethylene

A study of Pt/CeO2 catalysts revealed their efficacy in hydrodechlorination of trichloroethylene, highlighting the significant role of the interaction between platinum and ceria in the selectivity of the catalytic process (Barrabés, Föttinger, Dafinov, Medina, Rupprechter, Llorca, & Sueiras, 2009).

Electrolytic Reduction of Trichloroethylene and Chloroform at Pt- or Pd-Coated Cathode

Research on the electrolytic reduction of trichloroethylene and chloroform at a Pt- or Pd-coated ceramic cathode offered insights into the degradation pathways and products, presenting a potential approach for the remediation of these hazardous compounds (Chen, Betterton, Arnold, & Ela, 2003).

Safety and Hazards

Trichloroethylene may cause irritation to the eyes and skin. Exposure to high concentrations can cause dizziness, headaches, sleepiness, confusion, nausea, unconsciousness, liver damage, and even death . It is also a known carcinogen .

Mechanism of Action

Target of Action

The primary targets of platinum-based compounds, including 2,2,2-Tce-platinum, are often DNA molecules within cancer cells . Platinum compounds bind to DNA, causing DNA damage and subsequently triggering cell death . This makes them effective in treating various types of cancer.

Mode of Action

2,2,2-Tce-platinum interacts with its targets by forming covalent bonds with the DNA molecule . This interaction distorts the DNA structure, inhibiting DNA replication and transcription processes . The DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathways affected by 2,2,2-Tce-platinum are primarily those involved in DNA replication and repair . When the compound binds to DNA, it interferes with the normal functioning of these pathways, leading to DNA damage and cell death . Additionally, platinum compounds can induce the production of reactive oxygen species, which can cause further DNA damage and contribute to cell death .

Pharmacokinetics

The pharmacokinetics of platinum-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). After administration, these compounds are rapidly distributed throughout the body . They are known to bind to proteins in the blood, which can affect their distribution . The metabolism of platinum compounds often involves their conversion into various metabolites, some of which may be active . Finally, these compounds are primarily excreted through the kidneys .

Result of Action

The result of the action of 2,2,2-Tce-platinum is the induction of cell death in cancer cells . By binding to DNA and disrupting normal cellular processes, this compound causes DNA damage that the cell cannot repair. This leads to cell cycle arrest and the initiation of apoptosis, resulting in the death of the cancer cell .

Action Environment

The action of 2,2,2-Tce-platinum can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of certain biological molecules, such as proteins, can influence the compound’s action by interacting with it and potentially altering its activity . Furthermore, the compound’s action can be affected by the presence of other drugs, which can lead to drug-drug interactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2,2-Trichloroethylene platinum(II) involves the reaction of platinum(II) chloride with 2,2,2-Trichloroethanol in the presence of a reducing agent.", "Starting Materials": [ "Platinum(II) chloride", "2,2,2-Trichloroethanol", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve platinum(II) chloride in a suitable solvent (e.g. ethanol)", "Add 2,2,2-Trichloroethanol to the platinum(II) chloride solution", "Add the reducing agent slowly to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the product under vacuum to obtain 2,2,2-Trichloroethylene platinum(II)" ] }

CAS No.

123334-22-5

Molecular Formula

C2H6Cl3KOPt

Molecular Weight

386.6 g/mol

IUPAC Name

potassium;ethene;trichloroplatinum(1-);hydrate

InChI

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3

InChI Key

DCEGWIMEFFONKJ-UHFFFAOYSA-K

SMILES

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2]

Canonical SMILES

C=C.O.Cl[Pt-](Cl)Cl.[K+]

Synonyms

2,2,2-TCE-platinum
2,2,2-trichloroethylene platinum(II)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trichloroethylene platinum(II)
Reactant of Route 2
2,2,2-Trichloroethylene platinum(II)
Reactant of Route 3
2,2,2-Trichloroethylene platinum(II)
Reactant of Route 4
2,2,2-Trichloroethylene platinum(II)
Reactant of Route 5
2,2,2-Trichloroethylene platinum(II)
Reactant of Route 6
2,2,2-Trichloroethylene platinum(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.